This compound, also known as GSK579289A, is a molecule studied for its potential to inhibit the enzyme Polo-Like Kinase 1 (Plk1). Plk1 plays a critical role in cell division, and its dysregulation is implicated in various cancers [].
GSK579289A demonstrates potent inhibitory activity against Plk1, with an IC50 (half maximal inhibitory concentration) value of 2 nM. This indicates that a very small concentration of GSK579289A is required to inhibit half of the Plk1 enzyme activity [].
Furthermore, GSK579289A exhibits selectivity for Plk1 over another closely related enzyme, Plk3 (IC50 = 630 nM). This selectivity is crucial for developing targeted cancer therapies with minimal side effects [].
The compound 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide is a complex organic molecule characterized by its unique structural features. It consists of a thiophene core substituted with various functional groups, including a carboxamide and an ethoxy group. The presence of a chlorophenyl moiety and a piperidinyl unit contributes to its potential biological activity. Its chemical formula is , indicating a molecular weight of approximately 403.89 g/mol .
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly as an inhibitor of polo-like kinase, which is implicated in cell division and cancer progression. The specific activity against polo-like kinase 1 has been reported with an IC50 value of 2 nM, indicating potent inhibitory effects . Additionally, compounds with similar structures have shown promise in treating various cancers and other diseases due to their ability to interfere with cellular signaling pathways.
Given its potential biological activity, this compound may find applications in:
Interaction studies are crucial for understanding the binding affinity and specificity of this compound towards its biological targets. Techniques such as:
These methodologies can help elucidate the mechanism of action and optimize the compound for improved efficacy.
Several compounds share structural similarities with 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide. Here are some notable examples:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
GSK 461364 | Polo-like kinase inhibitor | Potent against PLK1 (IC50: 2 nM) |
Compound A | Contains similar thiophene and piperidine moieties | Anticancer properties |
Compound B | Features a different halogen substituent on phenyl | Varying selectivity towards kinases |
The uniqueness of 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide lies in its specific combination of functional groups that confer distinct biological properties compared to its analogs, particularly its selectivity for polo-like kinases which is critical for targeted cancer therapies .